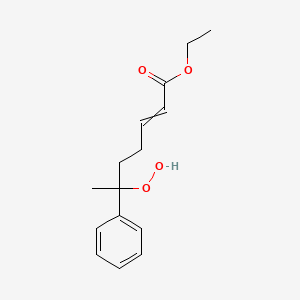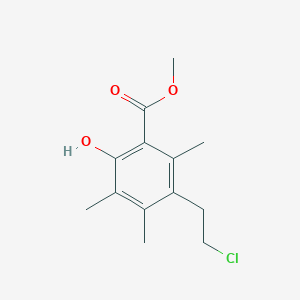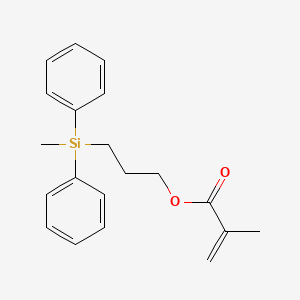
2-Propenoic acid, 2-methyl-, 3-(methyldiphenylsilyl)propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-methyl-, 3-(methyldiphenylsilyl)propyl ester is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a propenoic acid moiety, a methyl group, and a methyldiphenylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 3-(methyldiphenylsilyl)propyl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with 3-(methyldiphenylsilyl)propanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 2-methyl-, 3-(methyldiphenylsilyl)propyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Oxidation can yield carboxylic acids or ketones.
Reduction: Reduction typically produces alcohols.
Substitution: Substitution reactions can result in the formation of amides, thioesters, or other derivatives.
Applications De Recherche Scientifique
2-Propenoic acid, 2-methyl-, 3-(methyldiphenylsilyl)propyl ester has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 2-methyl-, 3-(methyldiphenylsilyl)propyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid and alcohol components, which can then interact with biological molecules or materials. The methyldiphenylsilyl group provides stability and enhances the compound’s ability to form strong bonds with surfaces, making it useful in coatings and adhesives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester
- 2-Propenoic acid, 3-phenyl-, methyl ester
- 2-Propenoic acid, 2-methyl-, methyl ester
Uniqueness
2-Propenoic acid, 2-methyl-, 3-(methyldiphenylsilyl)propyl ester is unique due to the presence of the methyldiphenylsilyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, adhesion, and resistance to chemical degradation, making it particularly valuable in industrial applications.
Propriétés
Numéro CAS |
521263-05-8 |
|---|---|
Formule moléculaire |
C20H24O2Si |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
3-[methyl(diphenyl)silyl]propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C20H24O2Si/c1-17(2)20(21)22-15-10-16-23(3,18-11-6-4-7-12-18)19-13-8-5-9-14-19/h4-9,11-14H,1,10,15-16H2,2-3H3 |
Clé InChI |
IAYXZSLJAICHIA-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCCC[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


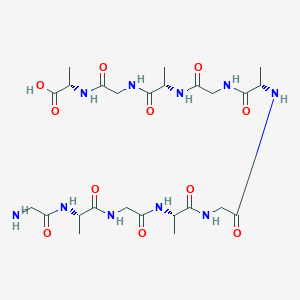

![Benzamide, 3-methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopentyl]-](/img/structure/B14228196.png)

![9-Ethoxy-2-methyl-8,9-dihydro[1,3]oxazolo[5,4-b]azocine](/img/structure/B14228203.png)
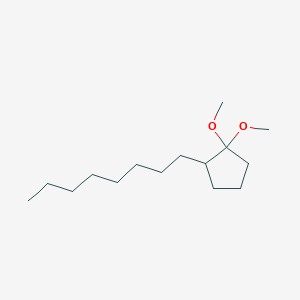
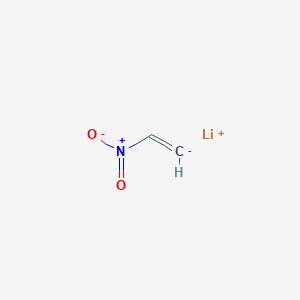
![3-{2-[(But-2-yn-1-yl)oxy]phenyl}prop-2-en-1-ol](/img/structure/B14228224.png)
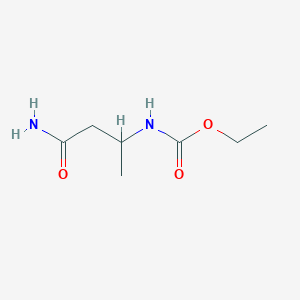
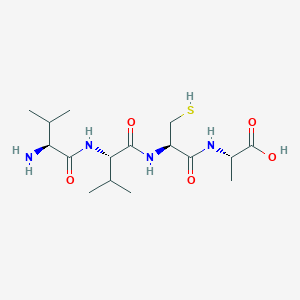
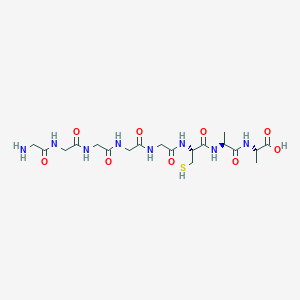
![Benzamide, 3-[5-[(3-bromophenyl)amino]-3-pyridinyl]-](/img/structure/B14228253.png)
